2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBMSWJVQCPVJH-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies and Chemical Synthesis of 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid
Knoevenagel Condensation and Related Approaches for α,β-Unsaturated Cyano Compounds
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound, in this case, cyanoacetic acid, with a carbonyl compound, 4-ethoxybenzaldehyde (B43997). wikipedia.org The reaction is typically facilitated by a basic catalyst, such as an amine, which deprotonates the active methylene group, leading to a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields the desired α,β-unsaturated product. wikipedia.org
The general mechanism involves the formation of a carbanion from cyanoacetic acid, which then adds to the carbonyl group of 4-ethoxybenzaldehyde. The resulting aldol-type intermediate readily undergoes dehydration to form the stable conjugated system of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid. The presence of the electron-withdrawing cyano and carboxylic acid groups on the same carbon atom enhances the acidity of the methylene protons, facilitating the initial deprotonation step.
Optimization of Reaction Conditions for the Synthesis of this compound
The efficiency and selectivity of the Knoevenagel condensation for producing this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, the reaction solvent, temperature, and pressure.
A variety of catalysts have been explored for the Knoevenagel condensation of aromatic aldehydes with active methylene compounds. Traditionally, weak organic bases like piperidine (B6355638) and pyridine (B92270) have been used. tue.nlresearchgate.net However, research has expanded to include a range of other catalysts to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.
Alternative catalysts include other amines (primary, secondary, and tertiary), ammonium (B1175870) salts (such as ammonium bicarbonate), and ionic liquids. tue.nlresearchgate.net Solid catalysts, including basic alumina (B75360) and supported catalysts, have also been investigated to simplify product purification and enable catalyst recycling. researchgate.netresearchgate.net The choice of solvent can significantly impact the reaction rate and yield. While polar aprotic solvents are common, there is a growing trend towards using more environmentally benign solvents like water or even conducting the reaction under solvent-free conditions. researchgate.netscielo.br
Table 1: Comparison of Catalyst Systems for Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds
| Catalyst System | Typical Solvent(s) | Advantages | Disadvantages |
| Piperidine/Pyridine | Ethanol, Toluene | Well-established, effective | Toxic, difficult to remove |
| Ammonium Salts (e.g., NH4HCO3) | Solvent-free, Water | Environmentally benign, inexpensive | May require higher temperatures |
| Ionic Liquids | Neat | Recyclable, tunable properties | High cost, potential toxicity |
| Solid Bases (e.g., Al2O3) | Various organic solvents | Easily separable, reusable | Can have lower activity |
The effect of pressure on the Knoevenagel condensation is less commonly studied, as most reactions are carried out at atmospheric pressure. In solvent-free systems, applying a vacuum can be used to remove the water formed during the reaction, which can drive the equilibrium towards the product side and potentially increase the yield.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of safer solvents, renewable raw materials, and energy-efficient reaction conditions.
A significant advancement in the green synthesis of α,β-unsaturated cyano compounds is the development of solvent-free Knoevenagel condensation reactions. tue.nlresearchgate.net These reactions are typically carried out by mixing the reactants with a solid or liquid catalyst in the absence of a solvent. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating methods. hstu.ac.bdmdpi.com This approach minimizes the use of volatile organic compounds (VOCs), reducing both environmental pollution and the cost associated with solvent purchase and disposal.
Table 2: Comparison of Conventional vs. Solvent-Free Knoevenagel Condensation
| Parameter | Conventional Method | Solvent-Free Method |
| Solvent | Organic solvent (e.g., Ethanol, Toluene) | None |
| Energy Input | Conventional heating (reflux) | Microwave irradiation or conventional heating |
| Reaction Time | Hours | Minutes to hours |
| Work-up | Extraction and purification | Often simpler, direct crystallization |
| Environmental Impact | Use of volatile organic compounds | Reduced waste and pollution |
A key aspect of green chemistry is the use of renewable feedstocks. The precursor to this compound, 4-ethoxybenzaldehyde, can be synthesized from renewable resources. One promising route involves the utilization of lignin, a complex polymer found in biomass. researchgate.net Lignin can be depolymerized to yield aromatic platform chemicals, including 4-hydroxybenzaldehyde (B117250). researchgate.net Subsequent etherification of 4-hydroxybenzaldehyde provides a bio-based route to 4-ethoxybenzaldehyde.
In addition to renewable starting materials, the development of sustainable catalysts is crucial. This includes the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. orientjchem.org Biocatalysis, using enzymes to carry out the condensation, represents another avenue for sustainable synthesis, although it is less explored for this specific class of compounds. The use of earth-abundant and non-toxic metals in catalysts is also a key consideration in sustainable catalysis. researchgate.net
Purification and Isolation Techniques for Academic Research Purity Standards
The purification and isolation of this compound to meet the stringent purity standards required for academic research is a critical step following its synthesis, typically achieved through the Knoevenagel condensation of 4-ethoxybenzaldehyde and cyanoacetic acid. The primary goal of these techniques is to remove unreacted starting materials, catalysts, and by-products. The choice of purification method is largely dependent on the physical properties of the crude product and the nature of the impurities present. The most common and effective methods for purifying 2-cyano-3-arylacrylic acids, including the title compound, are recrystallization and column chromatography.
Following the initial synthesis, the crude this compound often precipitates from the reaction mixture upon cooling or acidification. This solid can be collected by filtration and washed with a suitable solvent, such as cold water or ethanol, to remove residual reactants and catalysts. For many research applications, this initial solid may require further purification to achieve the desired level of purity.
Recrystallization is a widely employed technique for the purification of solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures. For cyanocinnamic acid derivatives, various solvents have been successfully used. For instance, a structurally similar compound, 3-(4-hexoxy-3-methoxyphenyl)acrylic acid, has been effectively purified by recrystallization from 75% ethyl alcohol. In a typical procedure, the crude this compound would be dissolved in a minimal amount of a hot solvent or solvent mixture. The solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals of the pure compound. The purified crystals are subsequently collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried.
Column chromatography is another powerful technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). For the purification of this compound, a slurry of silica gel in a non-polar solvent can be packed into a glass column. The crude product is then dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel bed. A solvent or a mixture of solvents is then passed through the column to elute the components. The polarity of the eluent is often gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For related compounds, mixtures of petroleum ether and ethyl acetate (B1210297) or ethyl acetate and hexane (B92381) have been used as eluents. scielo.br The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product. The solvent is then removed from the combined pure fractions to yield the purified this compound.
The following interactive data table summarizes the common purification techniques and the typical conditions that could be adapted for achieving academic research purity standards for this compound, based on methodologies reported for analogous compounds.
| Purification Technique | Stationary Phase | Mobile Phase/Solvent | Typical Conditions |
| Recrystallization | - | Ethanol/Water | Dissolve in hot solvent, slow cooling |
| Recrystallization | - | Toluene | Dissolve in hot solvent, slow cooling |
| Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate | Gradient elution |
| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane | Gradient elution |
The purity of the final product is typically assessed using analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. A sharp and well-defined melting point is indicative of high purity. NMR spectroscopy provides detailed structural information and can reveal the presence of impurities. Elemental analysis determines the elemental composition of the compound, which should match the theoretical values for the pure substance.
Iii. Advanced Structural Elucidation and Spectroscopic Characterization of 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid in solution. Through the analysis of ¹H, ¹³C, and various 2D NMR experiments, a complete assignment of all proton and carbon resonances can be achieved, confirming the molecular structure and providing insights into its stereochemistry.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the ethoxy group, the aromatic protons, and the vinylic proton. The ethoxy group protons typically appear as a triplet for the methyl group (CH₃) and a quartet for the methylene (B1212753) group (CH₂), due to spin-spin coupling. The aromatic protons on the p-substituted phenyl ring exhibit a characteristic AA'BB' system, appearing as two doublets. The vinylic proton is expected to appear as a singlet in the downfield region.
The ¹³C NMR spectrum provides complementary information, with distinct resonances for the carboxylic acid carbon, the cyano carbon, the olefinic carbons, the aromatic carbons, and the ethoxy carbons. The chemical shifts are influenced by the electronic environment of each carbon atom.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on data from closely related analogs such as (E)-3-(4-methoxyphenyl)acrylic acid and other substituted acrylic acids.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethoxy) | 1.3-1.5 | Triplet |
| CH₂ (ethoxy) | 4.0-4.2 | Quartet |
| Ar-H (ortho to OEt) | 6.9-7.1 | Doublet |
| Ar-H (meta to OEt) | 7.8-8.0 | Doublet |
| Vinylic-H | 8.1-8.3 | Singlet |
| COOH | >10.0 | Broad Singlet |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| CH₃ (ethoxy) | ~14 |
| CH₂ (ethoxy) | ~64 |
| C (vinylic, attached to CN) | ~105 |
| CN | ~117 |
| Ar-C (ortho to OEt) | ~115 |
| Ar-C (ipso to acrylic) | ~125 |
| Ar-C (meta to OEt) | ~133 |
| Ar-C (ipso to OEt) | ~163 |
| C=C (vinylic, attached to Ar) | ~155 |
| COOH | ~168 |
2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the ethoxy CH₂ and CH₃ protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would definitively link the proton signals to their directly attached and long-range coupled carbon atoms, respectively, solidifying the structural assignment.
The stereochemistry about the C=C double bond is a key structural feature. For related compounds like (E)-3-(m-tolyl)acrylic acid, the large coupling constant (J ≈ 16.0 Hz) between the two vinylic protons in the ¹H NMR spectrum is characteristic of a trans (E) configuration. In the case of this compound, which has only one vinylic proton, Nuclear Overhauser Effect (NOE) experiments can be employed. Irradiation of the vinylic proton should show an NOE enhancement with the ortho-protons of the phenyl ring, confirming the E-stereochemistry, which is generally the more thermodynamically stable isomer.
Conformational preferences, such as the orientation of the phenyl and carboxylic acid groups relative to the double bond, can also be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) and by analyzing chemical shift deviations from those predicted for a planar conformation. For similar planar molecules, π-conjugation is maximized, which influences the chemical shifts of the vinylic and aromatic nuclei.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₂H₁₁NO₃ (exact mass: 217.0739).
The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways.
Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 217 | [M]⁺ (Molecular Ion) |
| 199 | [M - H₂O]⁺ |
| 190 | [M - C₂H₃]⁺ (Loss of vinyl from ethoxy) |
| 172 | [M - COOH]⁺ |
| 149 | [M - C₂H₅O - CO]⁺ |
| 121 | [C₈H₉O]⁺ (p-ethoxyphenyl cation) |
The fragmentation would likely be initiated by the loss of neutral molecules such as water (from the carboxylic acid) or the cleavage of the ethoxy group. Subsequent fragmentations would involve the loss of carbon monoxide and other small fragments, leading to a characteristic fingerprint that supports the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show several characteristic absorption bands.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid |
| ~2220 | C≡N stretch | Nitrile |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1510 | C=C stretch | Aromatic Ring |
| ~1580 | C=C stretch | Alkene |
| ~1250 | C-O stretch (asymmetric) | Aryl Ether |
| ~1040 | C-O stretch (symmetric) | Aryl Ether |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state. The sharp and strong nitrile peak and the strong carbonyl absorption are also key diagnostic features.
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the extended π-conjugated system encompassing the phenyl ring, the double bond, the cyano group, and the carbonyl group, this compound is expected to absorb in the UV region. The spectrum would likely display intense π → π* transitions. For a similar compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, absorption maxima are observed at approximately 241 nm and 310 nm. nih.gov It is anticipated that this compound would exhibit a similar absorption profile, with the exact λ_max values influenced by the electronic donating effect of the 4-ethoxy group.
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
In this analog, the molecule adopts an essentially planar conformation, which facilitates π-conjugation across the system. The conformation across the C=C bond is confirmed as E (trans). It is highly probable that this compound would adopt a similar planar E-configuration.
A key feature in the crystal packing of carboxylic acids is the formation of hydrogen-bonded dimers. It is expected that two molecules of this compound would form a centrosymmetric dimer in the solid state via strong O-H···O hydrogen bonds between their carboxylic acid groups. The crystal packing would then be further stabilized by weaker interactions, such as C-H···O and C-H···N hydrogen bonds, as well as potential π-π stacking interactions between the aromatic rings of adjacent dimers.
Predicted Crystallographic Data Summary (based on analogs)
| Parameter | Expected Value/Feature |
| Crystal System | Monoclinic or Triclinic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Interactions | O-H···O hydrogen-bonded dimers |
| Molecular Conformation | E-isomer, largely planar |
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques used to determine the absolute configuration of chiral molecules. This compound is an achiral molecule as it does not possess any stereocenters and cannot exist as non-superimposable mirror images. Therefore, it will not exhibit a VCD or ECD spectrum. These techniques are not applicable for the chiral analysis of this compound.
Iv. Chemical Reactivity and Derivatization Strategies of 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for modification, offering well-established pathways for derivatization through reactions like esterification, amidation, and decarboxylation.
Esterification and amidation are fundamental reactions for converting carboxylic acids into esters and amides, respectively. These transformations are crucial for modulating the compound's physicochemical properties, such as solubility, stability, and biological activity.
Esterification: The conversion of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid to its corresponding esters can be achieved through various standard methods. One common approach involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by reaction with an alcohol. asianpubs.org This method is effective for synthesizing a range of esters under mild conditions. For instance, the synthesis of ethyl 2-cyano-3-(4-ethoxyphenyl)acrylate demonstrates a straightforward esterification. sigmaaldrich.comindexcopernicus.com
Amidation: Similarly, amidation can be accomplished by reacting the activated carboxylic acid with a primary or secondary amine. The synthesis of acrylamide (B121943) derivatives from related cyanoacrylic acids has been reported, often proceeding in high yield. mdpi.com For example, the condensation of a substituted acrylic acid with 2-cyanoacetamide (B1669375) in the presence of a base is a common strategy. mdpi.com These reactions provide a pathway to novel amides with potential applications in materials science and medicinal chemistry.
| Reaction Type | Reactants | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Esterification | This compound + Alcohol (R-OH) | DCC, DMAP, Solvent (e.g., THF) | This compound ester |
| Amidation | This compound + Amine (R-NH2) | Coupling agents (e.g., HATU, HOBt), Base, Solvent (e.g., DMF) | N-substituted-2-cyano-3-(4-ethoxy-phenyl)-acrylamide |
Decarboxylation, the removal of the carboxyl group, in α,β-unsaturated acids like this compound can be challenging but offers a route to substituted styrenes. A notable pathway is nitrodecarboxylation, where the carboxyl group is replaced by a nitro group. This reaction typically proceeds via a free radical mechanism, yielding (E)-nitroolefins. researchgate.net Such transformations are valuable for synthesizing intermediates that can undergo further chemical modifications.
Modifications of the Cyano Group
The cyano (nitrile) group is a versatile functional handle that can be transformed into various other functionalities, significantly expanding the synthetic utility of the parent molecule.
Hydrolysis: The nitrile group can be hydrolyzed to either an amide or a carboxylic acid, depending on the reaction conditions. ebsco.comlibretexts.org
Acidic Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding dicarboxylic acid derivative and an ammonium (B1175870) salt. libretexts.org
Alkaline Hydrolysis: Refluxing with an aqueous alkali solution, like sodium hydroxide, initially produces the carboxylate salt and ammonia. libretexts.orglibretexts.org Subsequent acidification is required to obtain the free dicarboxylic acid. libretexts.org Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. youtube.com
Reduction: The cyano group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.org The resulting amine is a key intermediate for the synthesis of various nitrogen-containing compounds. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile. libretexts.org
| Reaction Type | Reagents/Conditions | Product Functional Group |
|---|---|---|
| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid |
| Alkaline Hydrolysis | Aqueous Base (e.g., NaOH), Heat, then Acid Workup | Carboxylic Acid |
| Partial Hydrolysis | Mild Basic or Acidic Conditions | Amide |
| Reduction | LiAlH₄, followed by H₂O | Primary Amine (-CH₂NH₂) |
Nitrile Alkylation: The carbon atom adjacent to the nitrile group can be deprotonated by a strong base to form a nitrile-stabilized carbanion. This anion can then act as a nucleophile in reactions with alkyl halides, leading to α-alkylation.
Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions, although it is generally less reactive than carbon-carbon multiple bonds. These reactions, such as the cyano Diels-Alder reaction, can be used to construct heterocyclic rings. nih.gov The participation of unactivated nitriles as dienophiles in intramolecular Diels-Alder reactions has been demonstrated as a strategy for synthesizing pyridine (B92270) derivatives. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the 4-Ethoxyphenyl Ring
The 4-ethoxyphenyl ring is the third major site for reactivity, susceptible to both electrophilic and nucleophilic aromatic substitution, although the latter requires specific conditions.
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring, typically directed to the positions ortho to the ethoxy group. wikipedia.orglibretexts.org
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids. libretexts.orglongdom.org
Sulfonation: Introduction of a sulfonic acid group (-SO₃H). wikipedia.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, though these reactions may be complicated by the deactivating nature of the side chain. masterorganicchemistry.com
The reaction proceeds via the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate. wikipedia.orglibretexts.org
Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are less common for this substrate unless there are strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a suitable leaving group on the aromatic ring. libretexts.org The ethoxy group itself is not a good leaving group under typical SNAr conditions. For SNAr to occur, the aromatic ring must be highly electron-deficient to be attacked by a nucleophile, forming a resonance-stabilized Meisenheimer complex. libretexts.org Therefore, direct SNAr on the 4-ethoxyphenyl ring of the title compound is generally not a favored pathway.
Synthesis of Novel Analogs and Conformationally Restricted Derivatives of this compound for Structure-Activity Relationship Studies
The exploration of the chemical space around this compound is crucial for establishing robust Structure-Activity Relationships (SAR). Synthetic efforts are primarily directed towards the generation of novel analogs with diverse electronic and steric properties, as well as conformationally restricted derivatives to probe the bioactive conformation.
A primary and versatile method for the synthesis of 2-cyano-3-arylacrylic acid analogs is the Knoevenagel condensation . This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl cyanoacetate (B8463686) or cyanoacetic acid, with a substituted benzaldehyde. researchgate.net In the context of this compound, this would involve the reaction of 4-ethoxybenzaldehyde (B43997) with a cyano-containing active methylene compound. The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or triethylamine.
To generate a library of analogs for SAR studies, variations can be introduced in several parts of the molecule:
Substitution on the Phenyl Ring: A common strategy is to synthesize derivatives with different substituents on the phenyl ring to modulate electronic properties (electron-donating or electron-withdrawing groups) and steric bulk. For instance, analogs with methoxy, chloro, or nitro groups in various positions on the phenyl ring can be prepared from the corresponding substituted benzaldehydes.
Modification of the Cyano Group: While less common, the cyano group could be replaced with other electron-withdrawing groups to assess its role in biological activity.
Esterification or Amidation of the Carboxylic Acid: The carboxylic acid moiety is a key functional group that can be readily modified to form esters or amides. This alters the polarity and hydrogen bonding capabilities of the molecule. For example, reaction with various alcohols or amines can yield a series of ester or amide derivatives. mdpi.com
The following table provides a representative, though not exhaustive, list of potential synthetic strategies for generating analogs of this compound for SAR studies, based on established chemical principles for similar compounds.
| Modification Strategy | Synthetic Approach | Potential Analogs | Rationale for SAR |
| Varying Phenyl Ring Substituents | Knoevenagel condensation of substituted benzaldehydes with ethyl cyanoacetate. | Analogs with -OCH3, -Cl, -NO2, etc., at different positions. | To probe electronic and steric effects on activity. |
| Altering the Alkoxy Group | Knoevenagel condensation of 4-alkoxybenzaldehydes. | Methoxy, propoxy, isopropoxy analogs. | To determine the optimal size and nature of the alkoxy group. |
| Modifying the Carboxylic Acid | Esterification or amidation of the parent acid. | Methyl ester, ethyl ester, various amide derivatives. | To investigate the importance of the acidic proton and hydrogen bonding. |
| Conformational Restriction | Intramolecular cyclization or synthesis of cyclic precursors. | Tetralone-based or indanone-based analogs. | To define the bioactive conformation by limiting rotational freedom. |
Investigation of Photochemical and Thermal Stability and Transformation Pathways
The stability of this compound under photochemical and thermal stress is a critical parameter, particularly for its potential applications in materials science or as a bioactive compound where it might be exposed to light or elevated temperatures.
Photochemical Stability:
α,β-Unsaturated carbonyl compounds, including cinnamic acid derivatives, are known to undergo photochemical reactions, primarily E/Z (cis/trans) isomerization and [2+2] cycloaddition upon exposure to UV light. The extended conjugation in this compound suggests it will absorb UV radiation and be susceptible to such transformations.
The primary photochemical transformation is likely to be the isomerization of the thermodynamically more stable E-isomer to the Z-isomer. This process is often reversible, leading to a photostationary state with a mixture of both isomers. The ratio of isomers at this state depends on the excitation wavelength and the solvent.
Another potential photochemical pathway is photodegradation. Studies on cinnamic acid have shown that it can undergo degradation under UVB irradiation, and the rate of degradation can be influenced by the pH and the medium. researchgate.net In the presence of photocatalysts like TiO2, cinnamic acid can be degraded through advanced oxidation processes. davidpublisher.com The presence of the ethoxy and cyano groups on the this compound molecule will influence its photochemical reactivity and degradation pathways, potentially leading to a variety of photoproducts through oxidation or cleavage of the molecule.
Thermal Stability:
The thermal stability of this compound can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA would provide information on the decomposition temperature, while DSC would indicate phase transitions such as melting and any exothermic or endothermic decomposition processes.
For α,β-unsaturated carboxylic acids, a common thermal decomposition pathway is decarboxylation (loss of CO2). stackexchange.com The stability of the resulting intermediate will influence the ease of this process. In the case of this compound, thermal decomposition could potentially lead to the formation of 1-cyano-2-(4-ethoxyphenyl)ethene.
The polymerization of cyanoacrylates at elevated temperatures is also a well-documented phenomenon, often initiated by anionic species. researchgate.netpcbiochemres.com While this compound is a carboxylic acid and not an ester, the potential for thermally induced polymerization or oligomerization, especially in the solid state or in concentrated solutions, should be considered. The thermal behavior of poly(ethyl cyanoacrylate) has been shown to involve an "unzipping" depolymerization process. researchgate.net
The following table summarizes the expected stability and potential transformation pathways for this compound.
| Condition | Expected Stability | Potential Transformation Pathways | Potential Products |
| Photochemical (UV exposure) | Moderate to low | E/Z Isomerization, Photodegradation | Z-isomer, various oxidation and cleavage products |
| Thermal (Elevated temperature) | Moderate | Decarboxylation, Polymerization/Oligomerization, Decomposition | 1-cyano-2-(4-ethoxyphenyl)ethene, oligomers/polymers, smaller volatile molecules |
Further detailed experimental studies, including product isolation and characterization, are necessary to fully elucidate the specific photochemical and thermal transformation pathways of this compound.
V. Computational and Theoretical Investigations of 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methodologies like Density Functional Theory (DFT) are instrumental in providing a detailed picture of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid, DFT is employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process finds the minimum energy conformation on the potential energy surface.
In a representative study on a structurally related compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, DFT calculations were performed using the B3LYP functional with a 6-31+G** basis set to optimize the molecular geometry. researchgate.net Such calculations for this compound would similarly elucidate key bond lengths, bond angles, and dihedral angles, defining its preferred shape. By mapping the energy landscapes, researchers can identify stable conformers and the energy barriers for rotation around single bonds, which is critical for understanding the molecule's flexibility.
These calculations also yield important thermodynamic properties, providing a theoretical basis for the molecule's stability and reactivity.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net
For organic molecules with extended π-systems, such as this compound, the HOMO is typically localized on the electron-rich parts of the molecule (the ethoxy-phenyl group), while the LUMO is often centered on the electron-withdrawing cyano-acrylic acid moiety. A small HOMO-LUMO gap suggests that the molecule can be easily excited, which is relevant for applications in electronics and photochemistry.
DFT calculations provide precise values for HOMO and LUMO energies. For instance, in a study of 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, the HOMO-LUMO gap was a key parameter calculated to assess its electronic properties. researchgate.net Analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack, thereby predicting the molecule's chemical reactivity.
Table 1: Representative Frontier Molecular Orbital Data for a Related Cyano-acrylic Acid Derivative
| Parameter | Value (eV) | Description |
| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.80 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 2.70 | ELUMO - EHOMO; indicates chemical reactivity and stability |
Note: The data presented is illustrative and based on calculations for structurally similar compounds. Actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the environment, such as a solvent.
For this compound, MD simulations could be used to explore its conformational space more extensively than static geometry optimization. This would reveal the different shapes the molecule can adopt in solution at a given temperature and the likelihood of each conformation.
Furthermore, MD simulations are particularly valuable for studying solvent effects. The explicit inclusion of solvent molecules (e.g., water) allows for the investigation of how the solvent structure around the solute influences its conformation and dynamics. Hydrogen bonding between the carboxylic acid group and water, for example, can be explicitly modeled to understand its solubility and behavior in aqueous environments.
In Silico Prediction of Molecular Interactions with Biological Macromolecules (e.g., protein-ligand docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target.
The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. This can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For example, a study on novel 2-cyano-3-phenylacrylamide (B1607073) derivatives highlighted their potential as nuclear receptor ligands based on in silico predictions. japsonline.com
Such studies for this compound would involve docking it into the active sites of various enzymes or receptors to hypothesize its potential biological targets and mechanism of action. This in silico screening can prioritize compounds for further experimental testing.
Prediction of Physicochemical Properties Relevant to Biological Systems (e.g., pKa, LogP, topological polar surface area)
In silico tools are routinely used to predict key physicochemical properties that are important for a molecule's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). These predictions are often based on the molecule's structure and are crucial in early-stage drug discovery.
pKa: This value indicates the acidity of the carboxylic acid group. It affects the molecule's charge state at a given pH, which in turn influences its solubility, permeability, and target binding.
LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's lipophilicity (fat-solubility). It is a critical factor in predicting its ability to cross cell membranes.
Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.
Computational tools and online platforms can provide estimates for these properties. For a related compound, 2-Cyano-3-(4-dimethylamino-phenyl)-acrylic acid, a computed XLogP3 value of 1.9 is reported, along with a TPSA of 64.3 Ų. nih.gov These values help in assessing the "drug-likeness" of a compound, often guided by frameworks like Lipinski's Rule of Five.
Table 2: Predicted Physicochemical Properties for Structurally Similar Cyano-acrylic Acid Derivatives
| Property | Predicted Value | Significance in Biological Systems |
| pKa | ~3.5 - 4.5 | Influences ionization state and solubility in physiological pH. |
| LogP | 1.9 - 2.5 | Indicates lipophilicity and ability to cross biological membranes. |
| Topological Polar Surface Area (TPSA) | 64.3 Ų | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 1 | Number of potential hydrogen bond donor sites (e.g., -OH). |
| Hydrogen Bond Acceptors | 4 | Number of potential hydrogen bond acceptor sites (e.g., O, N). |
Note: These values are representative predictions for compounds structurally related to this compound and serve as estimates.
Vi. Preclinical Biological Activity of 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid: in Vitro Mechanistic Research
Cellular Pathway Modulation and Signal Transduction Interference
The initial characterization of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid in preclinical cell line models has provided foundational knowledge regarding its influence on fundamental cellular processes. These studies are critical in understanding its potential as a modulator of cell fate and signaling.
While comprehensive data on this compound is still emerging, studies on structurally related cyanoacrylamide compounds have demonstrated significant effects on cell cycle and apoptosis. For instance, certain derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. This is often accompanied by the induction of apoptosis, or programmed cell death, a key mechanism for eliminating malignant cells. Flow cytometry analyses of treated cancer cell lines have revealed an accumulation of cells in specific phases of the cell cycle and an increase in apoptotic cell populations. These effects are often mediated by the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family of apoptosis regulators.
The PI3K/Akt/mTOR and NF-κB signaling pathways are crucial for cell survival, proliferation, and inflammation, and are often dysregulated in various diseases. nih.govnih.gov The PI3K/Akt pathway, in particular, is a central node in signaling networks that respond to growth factors and other extracellular cues. nih.gov Inhibition of this pathway is a key strategy in cancer therapy. nih.gov Similarly, the NF-κB pathway plays a critical role in the inflammatory response. nih.gov Research into compounds with similar backbones to this compound, such as (E)-2-Cyano-N,3-diphenylacrylamide, has shown significant inhibitory effects on the NF-κB pathway. nih.gov This modulation leads to a reduction in the production of inflammatory mediators. nih.gov While direct evidence for this compound is not yet available, its structural similarities suggest that it may also interfere with these critical signaling cascades.
Enzyme Inhibition or Activation Studies and Mechanistic Characterization
The interaction of small molecules with enzymes is a fundamental aspect of pharmacology. Understanding how this compound affects enzymatic activity is key to defining its mechanism of action.
Detailed kinetic studies are necessary to characterize the nature of enzyme inhibition, determining whether it is competitive, non-competitive, or uncompetitive. Such analyses provide quantitative measures of the inhibitor's potency, such as the inhibition constant (Ki). For the broader class of cyano-phenyl-acrylic acid derivatives, these studies have been instrumental in optimizing their structure to enhance potency and selectivity for specific enzyme targets.
A crucial step in mechanistic research is the identification of the specific enzymes that are targeted by a compound. For related molecules, techniques such as molecular docking and in vitro enzyme assays have been employed to identify potential targets. These computational and experimental approaches help to predict and confirm the binding of the compound to the active site or allosteric sites of an enzyme, thereby modulating its activity.
Receptor Binding and Ligand-Receptor Interaction Studies
In addition to interacting with enzymes, small molecules can exert their effects by binding to cellular receptors. Receptor binding assays are therefore essential for a complete mechanistic understanding. These studies determine the affinity and selectivity of a compound for various receptors. While specific receptor binding data for this compound is not currently available in the public domain, the broader family of acrylic acid derivatives has been investigated for interactions with a range of cellular receptors.
Radioligand Binding Assays for Affinity and Selectivity
There is no publicly available data from radioligand binding assays for this compound. Therefore, its affinity and selectivity for specific biological targets such as receptors, enzymes, or transporters have not been characterized.
Functional Assays to Determine Agonist/Antagonist Activity
No functional assay data has been published for this compound. Consequently, it is unknown whether this compound acts as an agonist, antagonist, inverse agonist, or partial agonist at any specific biological target.
Investigation of Antimicrobial Mechanisms in Preclinical Models
There are no studies available that have investigated the antimicrobial properties of this compound. Research on its potential mechanisms of action, such as bacterial growth inhibition or effects on biofilm formation, has not been reported.
Interference with Protein-Protein Interactions and Nucleic Acid Interactions
There is no available research on the ability of this compound to interfere with protein-protein interactions or to interact with nucleic acids.
Induction of Oxidative Stress or Antioxidant Activity in Cellular Systems
No studies have been published that assess the capacity of this compound to induce oxidative stress or to exhibit antioxidant activity in cellular systems.
Vii. Preclinical Biological Activity of 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid: in Vivo Mechanistic Research Methodologies
Utilization of Animal Models for Mechanistic Elucidation of Biological Effects
To understand the biological effects of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid, various animal models would be employed. mdpi.comnih.gov The choice of model is critical and depends on the therapeutic area of interest. nih.gov For instance, if the compound is being investigated for its anti-inflammatory properties, rodent models of induced inflammation, such as carrageenan-induced paw edema in rats, would be relevant. researchgate.net For cardiovascular applications, models like spontaneously hypertensive rats could be utilized to study effects on blood pressure. nih.gov The translational value of the chosen animal model is a key consideration to ensure the findings are as relevant to human physiology as possible. nih.gov These models allow researchers to observe the compound's effects on a whole, living system, providing insights into its mechanism of action that cannot be obtained from in vitro studies alone.
Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound is engaging with its intended target and eliciting a biological response. In preclinical models, the discovery and validation of such biomarkers for this compound would involve identifying and measuring molecular or cellular changes that occur after the compound's administration. For example, if the compound targets a specific enzyme, a PD biomarker could be the level of the enzyme's product in the blood or tissue. Techniques such as ELISA, western blotting, and mass spectrometry are commonly used to quantify these biomarkers. The validation process ensures that the biomarker is reproducible, sensitive, and directly related to the compound's pharmacological activity.
Metabolic Profiling and Biotransformation Pathways in Preclinical Animal Models
Understanding how a compound is metabolized is a fundamental aspect of preclinical research. nih.gov This involves identifying the metabolic pathways and the resulting metabolites. frontiersin.org
Identification of Major Metabolites
In preclinical animal models, studies would be conducted to identify the major metabolites of this compound. frontiersin.org This is typically achieved by analyzing biological samples such as plasma, urine, and feces after administration of the compound. frontiersin.org Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to separate and identify the chemical structures of the metabolites. nih.gov The identification of metabolites is critical as they can have their own biological activity or potential toxicity. nih.gov
Elucidation of Metabolic Enzymes Involved
Once metabolites are identified, the next step is to determine the enzymes responsible for their formation. frontiersin.org In vitro studies using liver microsomes from different species, including humans, are often used for this purpose. frontiersin.org These studies can pinpoint the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes involved in the biotransformation of this compound. frontiersin.org Understanding the metabolic enzymes is important for predicting potential drug-drug interactions.
Tissue Distribution and Cellular Uptake Studies in Preclinical Animal Models
Tissue distribution studies are performed to understand where the compound and its metabolites accumulate in the body. nih.gov This is often done using radiolabeled compounds in animal models. By tracking the radioactivity, researchers can determine the concentration of the compound in various organs and tissues over time. nih.gov This information is vital for identifying target organs for therapeutic efficacy as well as potential sites of toxicity. Cellular uptake studies, which can be conducted in vitro or ex vivo, provide further detail on how the compound enters cells.
Investigation of Pharmacokinetic Properties Relevant to Preclinical Studies (e.g., absorption rate, elimination half-life)
Pharmacokinetics (PK) describes what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.netresearchgate.net In preclinical animal models, key PK parameters for this compound would be determined. The absorption rate indicates how quickly the compound enters the bloodstream, while the elimination half-life is the time it takes for the concentration of the compound in the body to be reduced by half. These parameters are essential for designing dosing regimens in further preclinical and eventual clinical studies. researchgate.net
Viii. Structure Activity Relationship Sar Studies of 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid and Its Analogs
Impact of Substitutions on the 4-Ethoxyphenyl Moiety on Biological Activity
The phenyl ring of the 2-cyano-3-phenyl-acrylic acid scaffold is a common site for chemical modification to modulate biological activity. The nature, position, and size of substituents on this ring can profoundly alter the electronic, steric, and lipophilic properties of the entire molecule, thereby affecting its interaction with biological targets. rsdjournal.org
The electronic landscape of the phenyl ring, influenced by the inductive and resonance effects of its substituents, is a critical determinant of biological activity. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and their position on the ring (ortho, meta, or para) dictates their effect on the molecule's reactivity and binding affinity. masterorganicchemistry.com
Para-Substitutions: The para-position (C4), where the ethoxy group resides in the parent compound, is often a key interaction point. In many cinnamic acid derivatives, para-substitution is well-tolerated and can enhance activity. For certain analogs, electron-donating substituents like alkoxy or hydroxyl groups at the para-position have been associated with increased activity. nih.govnih.gov Conversely, in other contexts, para-substituted electron-withdrawing groups, such as a chloro group, have been shown to enhance antibacterial activity more effectively than substitutions at other positions. nih.gov
Meta-Substitutions: Substituents at the meta-position (C3) primarily exert an inductive effect. The impact of meta-substitutions can vary significantly depending on the specific biological target and the nature of the substituent. Meta-directing groups are typically deactivating, pulling electron density from the ring. masterorganicchemistry.com
Ortho-Substitutions: The ortho-position (C2) is adjacent to the acrylic acid side chain. Substitutions here can have combined electronic and steric effects. Often, ortho-substitutions are the least favored, potentially due to steric hindrance that can disrupt the planarity of the molecule and interfere with target binding. nih.govyoutube.com However, in some cases, an ortho-nitro group, a strong EWG, has been found to be optimal for inhibiting fungal growth in related scaffolds. nih.gov
The interplay of these electronic effects is summarized in the table below, based on general principles observed in related cinnamic acid derivatives.
| Position | Substituent Type | General Effect on Phenyl Ring | Potential Impact on Biological Activity |
| Para | Electron-Donating (e.g., -OH, -OCH₃) | Activates the ring, increases electron density | Can enhance activity (e.g., antioxidant) nih.gov |
| Para | Electron-Withdrawing (e.g., -Cl, -CN) | Deactivates the ring, decreases electron density | Can enhance activity (e.g., antibacterial, antifungal) nih.gov |
| Meta | Electron-Withdrawing (e.g., -NO₂) | Deactivates the ring primarily via induction | Activity is target-dependent |
| Ortho | Any | Can cause steric hindrance in addition to electronic effects | Often decreases activity due to steric clash nih.gov |
Steric Factors: The size of a substituent can directly impact binding affinity. Bulky groups can create steric clashes with the amino acid residues of a target protein, preventing optimal binding. As noted, steric hindrance from ortho-substituents is often detrimental to activity. nih.gov Similarly, in some cinnamic acid esters, steric hindrance near the ester group was found to decrease biological activity. nih.gov The optimal size for a substituent depends on the topology of the specific binding pocket.
Lipophilic Factors: Lipophilicity, often quantified as logP or distribution coefficient (logD), is critical for a molecule's ability to cross biological membranes. Increasing lipophilicity can enhance membrane permeability and cell uptake, but excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding. Phenyl substitution is considered a lipophilic change, and modifying substituents is a common strategy to fine-tune this property. nih.gov For instance, replacing a simple phenyl ring with nitrogen-containing heterocycles like pyridines can decrease lipophilicity by a significant margin. nih.gov
Influence of Modifications to the Acrylic Acid Core on Mechanistic Activity
The α,β-unsaturated carbonyl system of the acrylic acid core is a key reactive feature. It can act as a Michael acceptor, a reaction proposed to be a potential underlying mechanism for the biological activity of such compounds. researchgate.net Modifications to this core can significantly alter reactivity and, consequently, biological function.
Quantum chemistry calculations on acrylic acid versus methacrylic acid show that even a small modification, like adding a methyl group to the α-carbon, alters the electron density distribution. researchgate.net This change affects the electrostatic potential and the energy required for a nucleophile to attack the double bond. The study found that the Michael addition reaction is energetically more favorable for acrylic acid than for methacrylic acid, highlighting the sensitivity of the core's reactivity to substitution. researchgate.net Therefore, introducing substituents on the α or β carbons of the acrylic acid moiety of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid would be expected to modulate its electrophilicity and its potential to covalently interact with biological nucleophiles like cysteine residues in proteins.
SAR of Derivatization at the Carboxylic Acid and Cyano Functional Groups
The carboxylic acid and cyano groups are polar, functional handles that can participate in hydrogen bonding and are ripe for chemical modification to improve potency, selectivity, or pharmacokinetic properties.
Carboxylic Acid Derivatization: The carboxylic acid group is often a key site for hydrogen bonding with biological targets. Its acidic nature means it is typically ionized at physiological pH, which can be beneficial for solubility but may hinder cell membrane penetration.
Esterification and Amidation: Converting the carboxylic acid to an ester or an amide neutralizes the charge and increases lipophilicity. This can improve cell permeability. The biological activity of the resulting esters and amides is highly dependent on the nature of the ester or amide substituent. nih.gov For example, studies on other cinnamic acids have shown that amidation with moieties like morpholine (B109124) can lead to potent antioxidant and hypolipidemic compounds. nih.gov
Bioisosteric Replacement: The carboxyl group can be replaced with other acidic functional groups (bioisosteres) like tetrazoles or more complex heterocyclic systems like 1,2,4-oxadiazoles. nih.gov Such replacements can maintain the key acidic interactions while altering other properties like metabolic stability and pKa. In one study, replacing the carboxyl group of cinnamic acid derivatives with a 1,2,4-oxadiazole (B8745197) ring yielded compounds with anti-tubercular activity. nih.gov
Cyano Group Derivatization: The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic properties of the acrylic acid double bond, making it more susceptible to nucleophilic attack. Modifications or replacements of the cyano group would drastically alter the molecule's reactivity. While less commonly explored than carboxyl derivatization, the cyano group can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, each transformation leading to a compound with a completely different physicochemical and biological profile. researchgate.netlibretexts.org
Computational Approaches to SAR Elucidation and Predictive Modeling
Computational chemistry offers powerful tools to understand and predict the SAR of compound series, saving time and resources in the drug discovery process.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For chalcone-cinnamic acid hybrids, a QSAR model was successfully developed to predict anticancer activity against the MCF-7 cell line. nih.gov The model used molecular descriptors to quantify structural features and showed good predictive ability, guiding the design of more active compounds. nih.gov
Linear Free Energy Relationships (LFER): LFER analysis has been applied to the spectral data (IR, NMR) of related N-(substituted phenyl)-2-cyanoacetamides to understand the transmission of electronic substituent effects through the molecular framework. researchgate.net
Molecular Modeling and Conformational Analysis: Computational methods like the semiempirical PM6 method have been used to study the 3D conformations of related 2-cyanoacrylamide derivatives. researchgate.net Understanding the preferred low-energy conformations is crucial as it dictates how the molecule presents itself to its biological target.
Design and Synthesis of Focused Compound Libraries Based on SAR Insights
The ultimate goal of SAR studies is to provide a blueprint for the rational design of new, improved molecules. This knowledge is used to create focused compound libraries—collections of structurally related compounds designed to systematically probe a particular biological target or family. nih.gov
The design of these libraries is based on a deep understanding of the target's structure or, in its absence, on existing ligand SAR. nih.gov For instance, insights gained from the SAR of the 2-cyano-3-phenyl-acrylic acid scaffold would guide the selection of substituents on the phenyl ring and the choice of derivatives for the carboxylic acid group. A library could be designed to explore a range of electronic and steric properties at the para-position of the phenyl ring while keeping the rest of the molecule constant. The synthesis of such a library, followed by biological screening, allows for a rapid exploration of the chemical space around the lead compound, accelerating the identification of optimized drug candidates. nih.govresearchgate.net
Ix. Advanced Research Perspectives and Future Directions for 2 Cyano 3 4 Ethoxy Phenyl Acrylic Acid
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding
A significant future direction in the study of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid involves the integration of "omics" technologies to build a holistic picture of its cellular effects. Currently, there is a research gap in the application of these high-throughput methods to this specific molecule. Future studies could employ these technologies to elucidate its mechanism of action in an unbiased manner.
Genomics: Transcriptomic analysis, such as RNA sequencing, could identify the full spectrum of genes whose expression is altered following treatment with the compound. This would provide insights into the signaling pathways modulated and potential off-target effects.
Proteomics: Advanced mass spectrometry-based proteomics can be used to map the changes in protein expression and post-translational modifications, particularly phosphorylation, in response to the compound. This would help in identifying the direct and indirect protein targets of this compound.
Metabolomics: By analyzing the global metabolic changes within a cell or organism after exposure to the compound, metabolomics could reveal novel metabolic pathways affected by its activity. This is particularly relevant for a potential kinase inhibitor, as kinases are central regulators of metabolism.
The integration of these omics datasets would provide a comprehensive, systems-level understanding of the compound's biological impact, paving the way for more targeted and effective therapeutic strategies.
Exploration of Novel Molecular Targets and Biological Pathways
While this compound belongs to the tyrphostin class, which are generally known as tyrosine kinase inhibitors, its precise molecular targets are not yet fully characterized. gla.ac.uk Future research will likely focus on identifying and validating its specific protein kinase targets and exploring other potential biological pathways it may modulate.
Based on the activity of structurally related tyrphostins, several potential targets and pathways can be hypothesized for this compound. For instance, the tyrphostin AG-490 is a known inhibitor of the Janus kinase 3 (JAK3), which is crucial for T-cell development and activation. nih.gov Another tyrphostin, AG879, has been shown to inhibit the nerve growth factor (NGF) receptor, pp140c-trk, and its downstream signaling pathways. nih.gov
| Analogous Tyrphostin | Known Molecular Target(s) | Associated Biological Pathway(s) | Potential Implication for this compound Research |
|---|---|---|---|
| AG-490 | Janus kinase 3 (JAK3) | JAK/STAT signaling pathway | Investigation into immunomodulatory and anti-inflammatory effects. |
| RG-13022 | Epidermal Growth Factor Receptor (EGFR) | EGFR signaling pathway | Exploration of anticancer activity in EGFR-dependent tumors. huji.ac.il |
| AG879 | pp140c-trk (NGF receptor) | NGF signaling pathway | Study of potential roles in neurodegenerative diseases or cancer. nih.gov |
| AG556 | 5-lipoxygenase (5-LO) | Leukotriene biosynthesis | Investigation of anti-inflammatory properties. nih.gov |
Application of this compound as a Chemical Biology Probe or Research Tool
The specific inhibitory action of compounds like this compound makes them valuable as chemical biology probes to dissect complex biological processes. By selectively inhibiting a particular enzyme or pathway, these molecules can help researchers understand the function of their targets in both normal physiology and disease states.
The cyanoacrylic acid scaffold present in this compound is found in inhibitors of various enzymes, including deubiquitinases. This suggests that the compound or its derivatives could be developed into probes for studying the ubiquitin-proteasome system, a critical regulator of cellular signaling. nih.gov Furthermore, the development of fluorescently tagged or biotinylated versions of this compound could enable target identification and validation through techniques such as affinity chromatography and fluorescence microscopy.
Design and Synthesis of Prodrugs for Research Purposes
To enhance the research applications of this compound, the design and synthesis of prodrugs represent a promising avenue. Prodrugs are inactive precursors that are converted into the active drug within the body. frontiersin.orgnih.gov This approach can be used to improve the compound's physicochemical properties, such as solubility and stability, for research purposes.
For example, esterase-cleavable ester prodrugs of the carboxylic acid group could be synthesized to improve cell permeability. Once inside the cell, endogenous esterases would cleave the ester group, releasing the active this compound. This strategy would allow for more controlled studies of its intracellular effects. The design of such prodrugs would be guided by molecular modeling to ensure efficient conversion to the parent compound. frontiersin.orgnih.gov
Emerging Methodologies for In Vitro and In Vivo Preclinical Research
Future preclinical research on this compound will benefit from the adoption of emerging methodologies to better predict its potential therapeutic efficacy.
In Vitro Models: The use of three-dimensional (3D) cell culture models, such as spheroids and organoids, can provide a more physiologically relevant environment to test the compound's activity compared to traditional 2D cell cultures. These models better mimic the complex cell-cell and cell-matrix interactions found in tissues.
In Vivo Models: Advanced in vivo studies could involve the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice. These models have shown better predictive value for clinical outcomes in cancer research. huji.ac.il Additionally, non-invasive imaging techniques can be employed to monitor the compound's effects on tumor growth or other disease processes in real-time.
A significant challenge in the in vivo application of some tyrphostins has been their rapid elimination from plasma. nih.gov Therefore, future preclinical studies of this compound should include robust pharmacokinetic and pharmacodynamic (PK/PD) assessments to optimize its administration for sustained biological effects.
Identification of Research Gaps and Challenges in the Current Understanding of this compound
Despite its potential, there are several research gaps and challenges in the current understanding of this compound that need to be addressed in future studies.
| Research Area | Identified Gap or Challenge | Proposed Future Research |
|---|---|---|
| Target Identification | The specific molecular target(s) of the compound are not well-defined. | Unbiased screening approaches (e.g., chemical proteomics) to identify binding partners. |
| Selectivity Profile | The selectivity of the compound against a broad panel of kinases is unknown. | Comprehensive kinome profiling to determine its selectivity and potential off-target effects. |
| In Vivo Efficacy | Lack of in vivo studies to demonstrate its biological effects in a whole-organism context. | Preclinical studies in relevant animal models of disease. nih.gov |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized. | Detailed pharmacokinetic studies to assess its drug-like properties. nih.gov |
| Mechanism of Action | A comprehensive understanding of its downstream cellular effects is missing. | Integration of omics technologies to elucidate its systems-level impact. |
Addressing these research gaps will be crucial for advancing our knowledge of this compound and realizing its full potential as a research tool or a starting point for the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
